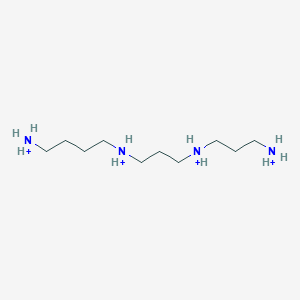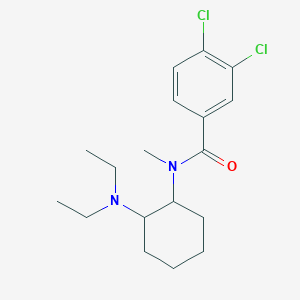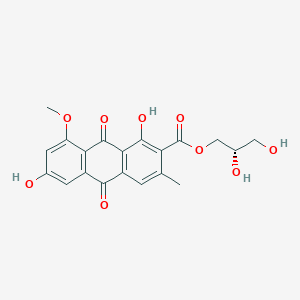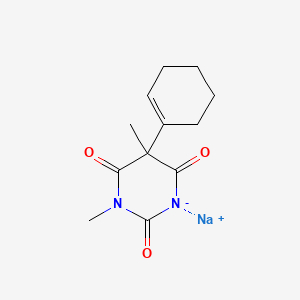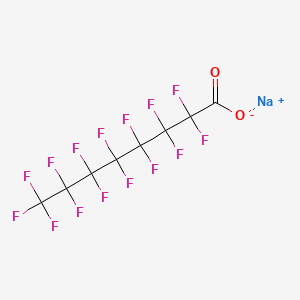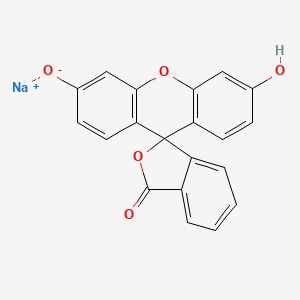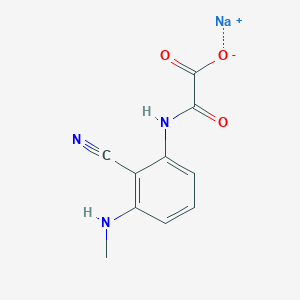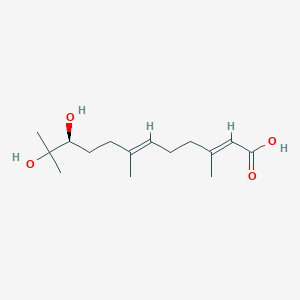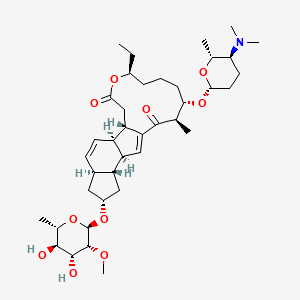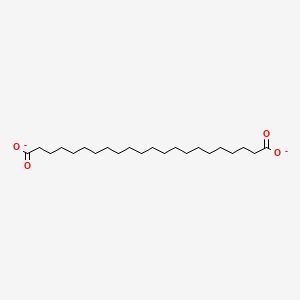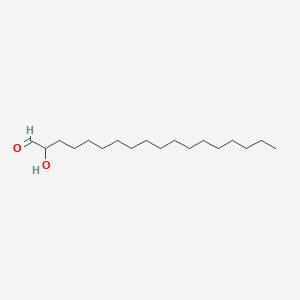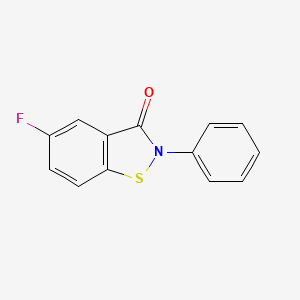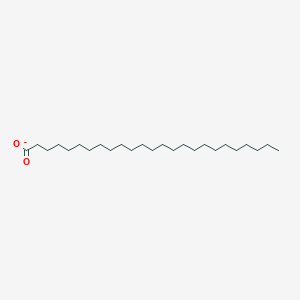
Pentacosanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentacosanoate is a straight-chain saturated fatty acid anion that is the conjugate base of pentacosanoic acid, obtained by deprotonation of the carboxy group; major species at pH 7.3. It is a very long-chain fatty acid anion and a straight-chain saturated fatty acid anion. It is a conjugate base of a pentacosanoic acid.
Scientific Research Applications
Biodegradation Enhancement
Pentacosanoate, notably pentachlorophenol, has been studied for its application in enhancing biodegradation in unsaturated soil. Utilizing electrokinetics, specifically reversed electric currents, can promote biodegradation by improving the interaction between bacteria and contaminants. This method has shown to increase soil enzyme activity and rapid contaminant mineralization, indicating its potential for improving bioremediation processes in contaminated soils (Harbottle et al., 2009).
Sensor Development
In another study, pentacosa-10,12-diynylamine, a related compound, was utilized for creating solvent colorimetric paper-based sensors. The unique property of polydiacetylenes, which includes these compounds, enables the development of sensors that respond colorimetrically to external stimuli. Such sensors have potential applications in detecting various types of organic solvents, highlighting the versatility of pentacosanoate derivatives in sensor technology (Pumtang et al., 2011).
Anticancer Potential
A study focusing on 1-pentacosanol isolated from Cayratia trifolia (L.) indicated its potential as a target for prostate cancer. Through an in-silico approach, the study revealed that 1-pentacosanol might act as an inhibitor against prostate cancer targets, suggesting its therapeutic potential in cancer treatment. The molecular docking results demonstrated favorable interactions with specific prostate cancer targets, underscoring the biomedical relevance of pentacosanoate derivatives (Sowmya et al., 2021).
properties
Product Name |
Pentacosanoate |
|---|---|
Molecular Formula |
C25H49O2- |
Molecular Weight |
381.7 g/mol |
IUPAC Name |
pentacosanoate |
InChI |
InChI=1S/C25H50O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25(26)27/h2-24H2,1H3,(H,26,27)/p-1 |
InChI Key |
MWMPEAHGUXCSMY-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCC(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



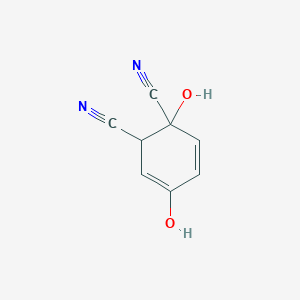
![2-[6-(Hydroxymethyl)-3,4,5-tris[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-3,4,5,6-tetrakis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexanal](/img/structure/B1260826.png)
